molecular formula C24H25NO5 B5582572 7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5582572
M. Wt: 407.5 g/mol
InChI Key: NBOUQYDCZNBVAU-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes both methoxy and octahydroquinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitro compounds (NO2)

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-Dimethoxyphenyl)-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
  • 7-(4-Methoxyphenyl)-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione

Uniqueness

7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-28-17-7-4-14(5-8-17)18-13-23(27)25-19-10-16(11-20(26)24(18)19)15-6-9-21(29-2)22(12-15)30-3/h4-9,12,16,18H,10-11,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOUQYDCZNBVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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